4-(Trifluoromethyl)aniline

概述

描述

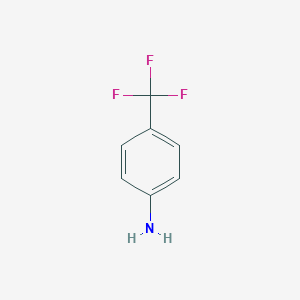

4-(Trifluoromethyl)aniline (CAS: 98-16-8) is a para-substituted aniline derivative featuring a trifluoromethyl (-CF₃) group. Its molecular formula is C₇H₆F₃N, with a molecular weight of 161.12 g/mol. The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and enhancing the compound’s stability and resistance to oxidation . This property makes it a valuable intermediate in pharmaceuticals, agrochemicals, and advanced materials. For example, it is used to synthesize quinolone-based anticancer agents and Michael receptor-based antimicrobials .

准备方法

Catalytic Hydrogenation of Nitroarene Precursors

The reduction of nitroarenes to anilines represents a cornerstone in aromatic amine synthesis. For 4-(trifluoromethyl)aniline, this method involves selective hydrogenation of 4-(trifluoromethyl)nitrobenzene using palladium-based catalysts.

Reaction Mechanism and Catalyst Selection

Palladium supported on hydroxyapatite (Pd/HAP) exhibits superior activity in deoxygenating nitro groups while preserving the -CF₃ substituent. The reaction proceeds via a two-step mechanism:

-

Hydrazine activation : N₂H₄·H₂O serves as a hydrogen donor, reducing Pd(II) to Pd(0) and generating reactive hydrogen species .

-

Nitro-group reduction : The nitroarene adsorbs onto Pd sites, undergoing sequential deoxygenation to form the amine .

Optimal conditions require 3–9 mol% Pd loading, 160°C under argon, and 2–4 hours in dimethylacetamide (DMA). The inclusion of 4Å molecular sieves (100 mg) enhances yield by adsorbing water and preventing catalyst deactivation (51% vs. 45% without sieves) .

Table 1: Effect of Reaction Parameters on Hydrogenation Efficiency

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Pd Loading (mol%) | 3 | 6 | 9 |

| Reaction Time (h) | 2 | 3 | 4 |

| 4Å Molecular Sieves (mg) | 0 | 50 | 100 |

| Yield (%) | 45 | 48 | 51 |

Byproduct Analysis and Mitigation

Competing pathways include:

-

Over-reduction : Formation of cyclohexane derivatives at excessive hydrogen pressures.

-

C-F bond cleavage : Observed at temperatures >180°C, leading to defluorinated byproducts .

The use of argon instead of hydrogen gas suppresses over-reduction, while maintaining temperatures ≤160°C preserves C-F integrity .

Ammonolysis of Halogenated Nitroarenes Followed by Reduction

This two-step approach leverages halogen displacement with ammonia, followed by nitro-group reduction.

Amination of 4-Chloro-3-nitrobenzotrifluoride

Heating 4-chloro-3-nitrobenzotrifluoride with aqueous ammonia (22–28 wt%) at 100–120°C under pressure substitutes chlorine with an amine group, yielding 2-nitro-4-(trifluoromethyl)aniline . Copper catalysts (e.g., CuCO₃) accelerate the reaction, achieving >90% conversion .

Table 2: Ammoniation Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ammonia Excess | 400–700 mol% | Maximizes Cl⁻ displacement |

| Temperature | 100–120°C | Balances kinetics vs. side reactions |

| Catalyst | CuCO₃ (0.1–0.5 wt%) | Enhances amination rate |

Nitro-Group Reduction

The intermediate 2-nitro-4-(trifluoromethyl)aniline undergoes catalytic hydrogenation (Pd/C, H₂, 50°C) to yield 2-amino-4-(trifluoromethyl)aniline. However, this produces a meta-substituted isomer, necessitating regioselective alternatives for para-substituted targets .

化学反应分析

Electrophilic Aromatic Substitution

4-TFMA undergoes substitution reactions at the aromatic ring, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity. Key examples include:

Nitration

- Reacts with nitrosyl sulfuric acid (HNO₂·H₂SO₄) at 30°C to form nitro derivatives like 2-nitro-4-(trifluoromethyl)aniline, a precursor for agrochemicals .

- Yield: ~70% (dependent on reaction time and stoichiometry).

Halogenation

- Chlorination with Cl₂ in dichloroethane produces 2,6-dichloro-4-(trifluoromethyl)aniline, an intermediate for fipronil synthesis .

- Reaction conditions: 10–50°C, 5 hours .

Nucleophilic Reactions

The amino group participates in nucleophilic substitution or coupling:

Alkylation

- Reacts with Grignard reagents (e.g., RMgX) to form 4-(trialkylmethyl)anilines via a fluoride elimination-addition mechanism :

Acylation

- Forms amides with cinnamoyl chloride under mild conditions, enabling access to bioactive molecules .

Reduction and Oxidation

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | H₂/Pd-C | 4-(Trifluoromethyl)cyclohexylamine | 85% | |

| Oxidation | KMnO₄/H₂SO₄ | 4-(Trifluoromethyl)nitrobenzene | 60% |

Cyclization and Trimerization

- Under high-temperature storage, 4-TFMA can trimerize via autocatalytic pathways, forming a triazine derivative :

Coupling Reactions

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-(Trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valued for its role in producing fluorinated derivatives that exhibit enhanced biological activity and stability. The trifluoromethyl group imparts unique electronic properties, making these compounds suitable for diverse applications.

Synthetic Routes

Common synthetic methods include nucleophilic aromatic substitution reactions, where this compound is utilized to introduce fluorinated groups into target molecules. For example, it is involved in the synthesis of complex pharmaceuticals and agrochemicals, enhancing their efficacy and reducing toxicity.

| Synthetic Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Substitution with fluorinating agents under controlled conditions. |

| Suzuki–Miyaura Cross-Coupling | Forms carbon-carbon bonds using palladium catalysts with trifluoromethyl anilines. |

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is a key precursor for developing novel therapeutic agents. Its derivatives have shown promising results against various biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

A study investigated the effects of fluorinated anilines on cancer cell lines, revealing that compounds containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to non-fluorinated counterparts. This suggests that fluorination can significantly improve the biological activity of potential anticancer agents.

Agrochemical Applications

Herbicide Synthesis

The compound plays a vital role in synthesizing low-toxicity herbicides. Its ability to form stable intermediates allows for the development of effective agricultural chemicals that minimize environmental impact.

Material Science

Non-linear Optical Materials

Research has indicated that derivatives of this compound can be used in non-linear optical materials essential for advanced optical technologies. These materials are crucial for applications such as telecommunications and laser technology.

Analytical Chemistry

Detection and Quantification

this compound is employed in analytical methods to detect specific analytes in complex mixtures. Its unique chemical properties enhance sensitivity and selectivity in various analytical techniques, including high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

-

Antibacterial Efficacy

- A study published by MDPI evaluated compounds similar to this compound for their antibacterial properties against resistant strains of bacteria. The findings suggested a structure-activity relationship that could inform future drug design.

-

Fluorination Impact on Biological Activity

- Research highlighted the significance of fluorination in enhancing the biological activity of compounds. The presence of the trifluoromethyl group was linked to improved interactions with biological targets, supporting its use in drug development.

作用机制

The precise mechanism of action of 4-(Trifluoromethyl)aniline is not fully understood. it is believed to act as a catalyst in synthesizing other compounds. It functions as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes . Additionally, it may form reactive intermediates that facilitate various chemical transformations .

相似化合物的比较

Substituent Position: Para vs. Ortho/Meta Isomers

- 4-(Trifluoromethyl)aniline (para-CF₃) : The para position allows symmetric electronic effects, stabilizing intermediates in Ullmann couplings and nucleophilic substitutions. Computational studies show its Gibbs free energy in pyrazole substitution reactions is 7.1 kcal/mol, slightly lower than meta-substituted analogs .

- 3-(Trifluoromethyl)aniline (meta-CF₃) : The meta-CF₃ group creates asymmetric electronic effects, reducing resonance stabilization. This isomer exhibits lower nucleophilicity in reactions with pyrazole derivatives, with a Gibbs free energy of 7.6 kcal/mol .

- 2-(Trifluoromethyl)aniline (ortho-CF₃) : Steric hindrance from the ortho-CF₃ group limits reactivity in urea and sulfonamide syntheses. Yields for ortho-substituted derivatives are typically 10–15% lower than para analogs .

Table 1: Reactivity of CF₃-Aniline Isomers

| Compound | Position | Gibbs Free Energy (kcal/mol) | Yield in Urea Synthesis |

|---|---|---|---|

| This compound | Para | 7.1 | 85–90% |

| 3-(Trifluoromethyl)aniline | Meta | 7.6 | 75–80% |

| 2-(Trifluoromethyl)aniline | Ortho | 8.2* | 70–75% |

*Estimated based on steric effects.

Substituent Type: CF₃ vs. OCF₃, Methoxy, and Halogens

- 4-(Trifluoromethoxy)aniline (OCF₃): The -OCF₃ group is less electron-withdrawing than -CF₃, resulting in higher electron density at the amino group. This enhances reactivity in sulfonylurea synthesis, with yields exceeding 90% .

- 3,5-Dimethoxyaniline (methoxy) : Methoxy groups are electron-donating, increasing ring electron density. This reduces stability under oxidative conditions but improves electrophilic substitution rates .

- 2,6-Dichloro-4-trifluoromethylaniline (Cl/CF₃) : Chlorine atoms amplify electron-withdrawing effects, making the compound highly electrophilic. It is used in herbicides but requires harsher synthesis conditions (e.g., chlorination at 120°C) .

Table 2: Electronic Effects of Substituents

Multi-Substituted Derivatives

- 3,5-Bis(trifluoromethyl)aniline : Dual -CF₃ groups significantly lower electron density, enhancing thermal stability (decomposition >250°C) and making the compound suitable for high-performance polymers. However, steric effects reduce yields in urea syntheses to ~65% .

- 4-[3,5-Bis(trifluoromethyl)phenyl]aniline : This derivative’s extended conjugation and electron-deficient aromatic system enable applications in organic electronics, such as charge-transport layers in OLEDs .

- 4-(Perfluoropropane-2-yl)-2-CF₃-aniline : The perfluorinated substituent increases hydrophobicity (logP = 3.8) and resistance to metabolic degradation, making it a candidate for long-acting pharmaceuticals .

生物活性

4-(Trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as para-trifluoromethylaniline, is an aromatic amine characterized by the presence of a trifluoromethyl group (-CF₃) attached to the aniline structure. This unique substitution imparts distinct electronic properties that influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, research highlighted its efficacy against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives containing this compound ranged from 0.070 to 8.95 μM, indicating strong antibacterial activity comparable to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.070 |

| This compound | Enterococcus spp. | 4.66 |

| This compound | Mycobacterium tuberculosis | 18.7 |

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds containing this moiety can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and A549 . The IC₅₀ values for these compounds ranged from 60 nM to over 100 nM, indicating potent antiproliferative activity.

Table 2: Cytotoxicity of Compounds Containing this compound

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Compound A | HeLa | 60 |

| Compound B | A549 | 83 |

| Compound C | MDA-MB-231 | 101 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cellular processes has been documented, contributing to its antimicrobial and anticancer effects.

- Cell Cycle Disruption : By interfering with tubulin dynamics, it causes mitotic arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial properties.

Toxicity Profiles

While the biological activities of this compound are promising, toxicity remains a critical concern. Research indicates that acute toxicity can occur upon ingestion or skin contact. Therefore, understanding the safety profiles and establishing safe dosage levels are essential for potential therapeutic applications.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of anilines found that those containing the trifluoromethyl group exhibited enhanced antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in improving efficacy while minimizing toxicity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on HeLa cells treated with compounds containing this compound showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. These findings suggest potential applications in cancer therapy .

常见问题

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)aniline in academic research?

Basic Research Focus

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct functionalization of aniline derivatives. For example, in patent literature, it is used as a starting material in Buchwald-Hartwig amination or Suzuki-Miyaura coupling to generate heterocyclic compounds. A representative method involves reacting brominated intermediates (e.g., 5-bromopyrazin-2-yl derivatives) with zinc dicyanide under nitrogen, catalyzed by tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C, followed by purification via reverse-phase chromatography .

Key Reaction Conditions

| Reaction Component | Example Parameters |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.0043 mmol) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80°C, 18 hours |

| Purification | C18 reverse-phase chromatography |

Q. How can spectroscopic and chromatographic methods characterize this compound?

Basic Research Focus

Structural elucidation relies on:

- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (~-60 ppm for aromatic trifluoromethyl groups).

- Mass Spectrometry (MS) : LCMS (e.g., m/z 265 [M+H]⁺ for derivatives) confirms molecular weight .

- HPLC : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) assess purity .

- Refractive Index/Density : Physical properties (n²⁰/D 1.466, density 1.393 g/mL) aid in solvent compatibility .

Methodological Insight

- Basicity Analysis : Use Hammett substituent constants (σₘ = 0.43 for CF₃) to predict reactivity.

- Computational Modeling : DFT calculations quantify charge distribution and resonance effects.

Q. What role does this compound play in agrochemical intermediate synthesis?

Advanced Research Focus

this compound is a key intermediate in synthesizing Broflanilide, a noncompetitive GABA receptor antagonist insecticide. The CF₃ group enhances metabolic stability and binding affinity. The synthesis involves coupling with perfluoropropan-2-yl groups under controlled conditions to yield intermediates like 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline .

Synthetic Pathway

Bromination of the aromatic ring.

Palladium-catalyzed cross-coupling with perfluoroalkyl reagents.

Purification via low-temperature crystallization (-20°C under inert atmosphere) .

Q. How can computational methods resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Focus

Discrepancies in IC₅₀ values (e.g., DYRK1A inhibition at 54.84 nM vs. 186.40 nM for DYRK1B ) arise from structural variations and assay conditions. Strategies include:

- Molecular Docking : Simulate binding to α/β-tubulin heterodimers or kinase active sites .

- MD Simulations : Analyze conformational stability over 100+ ns trajectories.

- QSAR Models : Corporate substituent effects (e.g., nitro vs. trifluoromethyl groups) to predict activity .

Case Study

Derivatives like N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline show enhanced antiprotozoal activity due to improved solubility and target affinity .

Q. What challenges arise in isotopic labeling of this compound for metabolic studies?

Advanced Research Focus

Deuterated analogs (e.g., this compound-d4) require precise control to retain isotopic purity. Key issues:

- Synthetic Limitations : H/D exchange side reactions during nitration or amination steps.

- Analytical Validation : Use high-resolution MS (e.g., m/z 307.0 [M+1]⁺) and ²H NMR to confirm labeling efficiency .

Optimization Strategies

- Employ Pd/C or Rh catalysts for selective deuteration.

- Store labeled compounds at -20°C in dark, anhydrous conditions to prevent degradation .

Q. How do electronic effects of the CF₃ group impact regioselectivity in electrophilic substitution?

Advanced Research Focus

The CF₃ group directs electrophiles to meta positions via deactivation of the aromatic ring. Experimental validation involves nitration or halogenation reactions, where meta-substituted products dominate. For example, bromination of this compound yields 3-bromo-4-(trifluoromethyl)aniline as the major product .

Methodology

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS.

- Theoretical Analysis : Use Fukui indices to predict reactive sites .

Q. What are the best practices for handling this compound in laboratory settings?

Basic Research Focus

属性

IUPAC Name |

4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGIMMLDVSWADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060013 | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-14-1 | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。